Hydrogen-Bond Donor Count: N-Methylamino Substitution Reduces HBD from 2 to 1 Relative to Primary Amine Analogs
Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate possesses a secondary N-methylamino group, yielding an H-bond donor (HBD) count of 1, in contrast to the primary amine analog methyl 2-amino-2-(pyridin-4-yl)propanoate which carries an HBD count of 2 . N-Methylation of the α-amino group is a well-established medicinal chemistry strategy that reduces HBD count and can enhance passive membrane permeability and CNS penetration while also decreasing susceptibility to N-dealkylation metabolism [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | Methyl 2-amino-2-(pyridin-4-yl)propanoate (primary amine analog): 2 HBD |
| Quantified Difference | Reduction of 1 HBD; ~50% decrease in H-bond donor capacity |
| Conditions | Structural comparison based on chemical structure; HBD count per standard Lipinski/Topliss rules |
Why This Matters
A lower HBD count is quantitatively associated with improved passive permeability and potential blood-brain barrier penetration, making the N-methyl analog preferentially suited for intracellular or CNS-targeted screening libraries where the primary amine analog may exhibit restricted cellular uptake.
- [1] Class-level inference: N-methylation of peptide bonds and amino groups is known to reduce HBD count, improve permeability (e.g., PAMPA and Caco-2 assays), and enhance metabolic stability. See, for example, Chatterjee et al., Acc. Chem. Res. 2008, 41(10), 1331–1342 on N-methylation in peptide drug design. View Source
